![molecular formula C22H22ClN3O3S B2450814 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1216792-45-8](/img/structure/B2450814.png)
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride and its derivatives have been studied for their potential as corrosion inhibitors. Specifically, derivatives of benzothiazole have shown effectiveness in preventing steel corrosion in acidic environments. These inhibitors work by adsorbing onto metal surfaces, providing a protective barrier against corrosion. The efficiency of these compounds has been evaluated through electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, indicating their superiority compared to other benzothiazole family inhibitors (Hu et al., 2016).
Antimicrobial Activity
Another significant application is in the realm of antimicrobial agents. Derivatives of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been evaluated for their cytotoxic activity, indicating that they exhibit antibacterial effects at non-cytotoxic concentrations, making them potential candidates for antimicrobial drug development (Palkar et al., 2017).
Chemosensors for Anions
Furthermore, coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized to act as chemosensors for cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, enabling their use in the detection of this anion. Notably, these derivatives can perform a color change and fluorescence quenching, which are visually observable, thus facilitating the application in environmental monitoring and safety (Wang et al., 2015).
Antioxidant and Antibacterial Agents
The compound and its derivatives have also been explored for their antioxidant and antibacterial properties. Through docking studies and in vitro evaluations, certain derivatives have shown effectiveness as both antioxidant and antibacterial agents. This dual activity suggests their potential for developing treatments that require both properties, such as in wound healing and infection prevention (Gadhave et al., 2022).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S.ClH/c1-24(2)12-7-13-25(22-23-17-9-4-6-11-19(17)29-22)20(26)16-14-15-8-3-5-10-18(15)28-21(16)27;/h3-6,8-11,14H,7,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZBOKVIUJXOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride |
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